molecular formula C8H6ClN3 B6244825 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile CAS No. 2092684-28-9

3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile

Cat. No.: B6244825
CAS No.: 2092684-28-9
M. Wt: 179.60 g/mol
InChI Key: QKYHVGHGQPHRNZ-UHFFFAOYSA-N
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Description

3-Chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile (CPCN) is a heterocyclic compound that has been gaining interest in the scientific community due to its potential applications in synthetic chemistry, medicinal chemistry, and drug discovery. CPCN is a five-membered ring structure containing one nitrogen atom and three carbon atoms. It has been used as a synthetic intermediate in the synthesis of a variety of heterocyclic compounds and has been studied for its biological activities.

Scientific Research Applications

3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile has been used as a synthetic intermediate in the synthesis of a variety of heterocyclic compounds. It has been used in the synthesis of pyridazinones, pyridazines, and pyridazinones-containing compounds. These compounds have been studied for their biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial activities. This compound has also been studied for its potential applications in drug discovery and medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile is not yet fully understood. It is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are compounds that play a role in inflammation and pain. By inhibiting the activity of COX-2, this compound may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been studied for its potential anti-inflammatory, anti-tumor, and anti-bacterial activities. In vitro studies have shown that this compound may be able to inhibit the growth of tumor cells and reduce inflammation. In vivo studies have shown that this compound may be able to reduce inflammation and pain. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile is a relatively inexpensive and easily accessible compound, making it an attractive option for lab experiments. It is also relatively stable, making it suitable for use in long-term experiments. However, this compound is a highly reactive compound and can react with other compounds in solution, making it difficult to isolate and purify. In addition, this compound has a low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for the study of 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile. These include further studies of its mechanism of action and biochemical and physiological effects, as well as studies of its potential applications in drug discovery and medicinal chemistry. In addition, further studies of its synthetic methods and potential uses as a synthetic intermediate are also of interest. Finally, further studies of its stability and solubility in aqueous solutions could lead to improved methods for its use in lab experiments.

Synthesis Methods

3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile can be synthesized through a variety of methods. One method involves the reaction of 4-chloro-2-methoxy-5-methylpyridine with ethyl cyanoacetate in the presence of a base, such as sodium carbonate. The reaction proceeds via an intramolecular cyclization to form this compound. Another method involves the reaction of 4-chloro-2-methoxy-5-methylpyridine with ethyl cyanoacetate in the presence of a palladium catalyst. The reaction proceeds via an intramolecular cyclization to form this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile involves the reaction of 3-chloro-4-cyanopyridine with hydrazine hydrate and subsequent cyclization to form the target compound.", "Starting Materials": [ "3-chloro-4-cyanopyridine", "hydrazine hydrate" ], "Reaction": [ "Step 1: 3-chloro-4-cyanopyridine is reacted with hydrazine hydrate in the presence of a base such as sodium hydroxide to form the corresponding hydrazide intermediate.", "Step 2: The hydrazide intermediate undergoes cyclization to form 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile.", "Step 3: The product is isolated and purified using standard techniques such as recrystallization or column chromatography." ] }

2092684-28-9

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine-4-carbonitrile

InChI

InChI=1S/C8H6ClN3/c9-8-6(4-10)5-2-1-3-7(5)11-12-8/h1-3H2

InChI Key

QKYHVGHGQPHRNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=NC(=C2C#N)Cl

Purity

95

Origin of Product

United States

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